molecular formula C9H9BrO B1269815 1-(4-(Bromomethyl)phenyl)ethanone CAS No. 51229-51-7

1-(4-(Bromomethyl)phenyl)ethanone

Cat. No.: B1269815
CAS No.: 51229-51-7
M. Wt: 213.07 g/mol
InChI Key: HARITLZHGNEHDS-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is also known by other names such as 4’-Bromomethylacetophenone and p-(Bromomethyl)acetophenone. This compound appears as a colorless to off-white solid and is used as an intermediate in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Bromomethyl)phenyl)ethanone can be synthesized through the bromination of 4’-methylacetophenone. One common method involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile under an inert atmosphere. The reaction is carried out at 95°C for 8 hours, followed by purification steps involving washing with hydrochloric acid, sodium bicarbonate, and brine, and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)ethanone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: In the development of pharmaceutical compounds and as a building block for drug synthesis.

    Industry: In the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Bromomethyl)phenyl)ethanone is unique due to its combination of a bromomethyl group and a carbonyl group, providing a versatile intermediate for various chemical transformations. Its reactivity and ability to undergo multiple types of reactions make it valuable in organic synthesis .

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARITLZHGNEHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342686
Record name 1-(4-(BROMOMETHYL)PHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51229-51-7
Record name 1-(4-(BROMOMETHYL)PHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(bromomethyl)phenyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat a mixture of 4′-methylacetophenone (5 g, 37.26 mmol), NBS (6.964 g, 39.12 mmol), and AIBN (153 mg, 0.93 mmol) in carbon tetrachloride (120 mL) for 14 h at reflux. Cool to ambient temperature and wash sequentially with water (100 mL), 1M aqueous HCl (100 mL), 5% aqueous NaHCO3 (100 mL) and brine (100 mL). Dry the organic phase over Na2SO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting sequentially with hexane and hexane/EtOAc (19:1, 9:1) to provide the title compound as oil (5.191 g, 65%). GC-MS m/z: 213 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.964 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
153 mg
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 1-p-tolylethanone (600 mg, 4.47 mmol) in carbon tetrachloride (15 mL) was added N-bromosuccinimide (955 mg, 5.37 mmol) and BPO (31 mg, 0.13 mmol). The mixture was refluxed for 3 h; then it was cooled, and filtered. The filtrate was concentrated to give 1-(4-(bromomethyl)phenyl)ethanone (683 mg, 71%) as a brown oil. LCMS MH+ 213.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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